molecular formula C9H10BrNO2 B6193653 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one CAS No. 2680534-38-5

1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one

Cat. No.: B6193653
CAS No.: 2680534-38-5
M. Wt: 244.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one typically involves the bromination of 2-methoxy-4-methylpyridine followed by an acylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step involves the reaction of the brominated intermediate with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution: Products depend on the nucleophile used, such as 1-(5-amino-2-methoxy-4-methylpyridin-3-yl)ethan-1-one.

    Oxidation: 1-(5-bromo-2-formyl-4-methylpyridin-3-yl)ethan-1-one.

    Reduction: 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethanol.

Scientific Research Applications

1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-bromo-2-methoxypyridin-3-yl)ethan-1-one: Lacks the methyl group at the 4-position.

    1-(5-bromo-2-methylpyridin-3-yl)ethan-1-one: Lacks the methoxy group at the 2-position.

    1-(5-chloro-2-methoxy-4-methylpyridin-3-yl)ethan-1-one: Has a chlorine atom instead of bromine.

Uniqueness

1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one involves the reaction of 5-bromo-2-methoxy-4-methylpyridine with ethanoyl chloride in the presence of a base to form the intermediate 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-ol, which is then oxidized to the final product using an oxidizing agent.", "Starting Materials": [ "5-bromo-2-methoxy-4-methylpyridine", "ethanoyl chloride", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 5-bromo-2-methoxy-4-methylpyridine is reacted with ethanoyl chloride in the presence of a base, such as triethylamine, to form the intermediate 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-ol.", "Step 2: The intermediate is then oxidized to the final product using an oxidizing agent, such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).", "Overall reaction: 5-bromo-2-methoxy-4-methylpyridine + ethanoyl chloride + base + oxidizing agent → 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one" ] }

CAS No.

2680534-38-5

Molecular Formula

C9H10BrNO2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.